molecular formula C12H15BrN2O B8200712 (S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8200712
M. Wt: 283.16 g/mol
InChI Key: UPDHTVYVNBDRNC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that features a bromopyridine moiety and a dihydrooxazole ring The presence of the tert-butyl group adds steric hindrance, which can influence the compound’s reactivity and interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Bromopyridine Moiety: The bromopyridine component can be synthesized through bromination of pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Construction of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen or oxygen atoms in the dihydrooxazole ring.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.

    Oxidation Reactions: Oxidizing agents (e.g., m-CPBA, H2O2) and solvents (e.g., dichloromethane) are employed.

    Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4) and solvents (e.g., ethanol, THF) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present in the compound.

Scientific Research Applications

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in binding interactions, while the dihydrooxazole ring can influence the compound’s overall conformation and reactivity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-Chloropyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure with a chlorine atom instead of bromine.

    (S)-2-(5-Fluoropyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure with a fluorine atom instead of bromine.

    (S)-2-(5-Methylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure with a methyl group instead of bromine.

Uniqueness

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.

Properties

IUPAC Name

(4S)-2-(5-bromopyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDHTVYVNBDRNC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
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(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
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(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
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(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
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(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
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(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

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